2-(Methylsulfanyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic core with a partially saturated quinoline scaffold. Key structural features include:
- Thiophen-2-yl substituent at position 4, contributing to aromatic stacking and electron-rich properties.
- Carbonitrile group at position 3, offering hydrogen-bonding and dipole interactions.
- Ketone at position 5, enabling hydrogen-bond acceptor capabilities.
Properties
IUPAC Name |
2-methylsulfanyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15-9(8-16)13(12-6-3-7-20-12)14-10(17-15)4-2-5-11(14)18/h3,6-7,13,17H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEPOLAWXWGTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted aniline, with a β-keto ester in the presence of a catalyst like piperidine.
Functional Group Introduction:
Oxidation and Reduction: The compound may undergo oxidation to introduce the carbonitrile group and reduction to achieve the desired oxidation state of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products
Oxidation: Sulfoxides, sulfonamides.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in pharmaceutical research.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares substituents and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Nitro (electron-withdrawing) substituents increase polarity and reactivity , while methylsulfanyl (electron-donating) groups enhance lipophilicity, improving membrane permeability .
- Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl alters steric and electronic interactions with target proteins .
- Halogenation : Bromo or chloro substituents enhance binding to hydrophobic pockets in enzymes .
Physicochemical Properties
- Melting Points : Analogs range from 242–243°C (nitrophenyl derivative) to 242–243°C (methoxyphenyl derivative) . The target compound’s melting point is unreported but likely influenced by its methylsulfanyl group.
- Solubility : Carbonitrile and ketone groups confer moderate aqueous solubility, while lipophilic substituents (e.g., methylsulfanyl) reduce it .
Crystallography and Structural Insights
- Hydrogen Bonding: Etter’s graph set analysis reveals that hexahydroquinolines form C=O···H-N and C≡N···H bonds, stabilizing crystal packing .
- Software Tools : SHELXL and OLEX2 are used for refinement, with thiophene rings showing planar geometry in analogs .
Biological Activity
2-(Methylsulfanyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core with a thiophene ring and a carbonitrile group, which contribute to its unique electronic properties and reactivity. The molecular formula is with the following structural characteristics:
- IUPAC Name : 2-methylsulfanyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
- CAS Number : 421573-57-1
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound can interact with cell surface receptors to alter signaling pathways that are crucial for various cellular functions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives containing thiophene rings possess significant anticancer properties. For instance:
- Cell Lines Tested : HepG2 (liver cancer) and A549 (lung cancer).
- IC50 Values : The compound demonstrated promising activities with IC50 values of 4.37 ± 0.7 μM against HepG2 and 8.03 ± 0.5 μM against A549 cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- Mechanism : It may exert its effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Tested Strains : E. coli and Pseudomonas aeruginosa were used in studies showing moderate inhibitory effects against these Gram-negative bacteria .
Comparative Analysis with Similar Compounds
A comparison with other heterocyclic compounds reveals the unique position of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Methylsulfanyl)-5-oxo... | Structure | Anticancer (HepG2, A549) |
| 2-(Methylsulfanyl)-5-oxo... | Similar structure | Antimicrobial (E. coli) |
Case Studies
Several case studies have highlighted the efficacy of thiophene-containing compounds in various biological assays:
- Antitumor Activity : A study demonstrated that thiophene derivatives induced apoptosis in cancer cell lines through cell cycle arrest mechanisms.
- Antimicrobial Efficacy : Research indicated that certain derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
